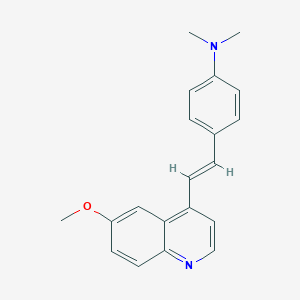
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline, also known as DASQ, is a fluorescent dye that is widely used in scientific research. It is a member of the styrylquinoline family of dyes, which are characterized by their ability to bind to biological molecules and emit light upon excitation. DASQ has been used in a variety of applications, including imaging of biological tissues, monitoring of protein-protein interactions, and detection of enzymatic activity.
作用機序
The mechanism of action of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline involves its ability to bind to biological molecules and emit light upon excitation. The dye contains a styryl group that can interact with the hydrophobic regions of proteins, leading to its incorporation into the protein structure. Upon excitation with light of a specific wavelength, the dye emits light in the visible range, which can be detected using fluorescence microscopy.
生化学的および生理学的効果
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in biological systems should be carefully controlled, as high concentrations of the dye can lead to non-specific binding and interference with normal cellular processes.
実験室実験の利点と制限
The use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in scientific research offers several advantages. It is a highly sensitive and specific dye that can be easily detected using standard fluorescence microscopy techniques. It is also relatively easy to synthesize and can be obtained in high yield and purity. However, there are also limitations to the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline. It is a relatively expensive dye and can be difficult to obtain in large quantities. Additionally, its use in biological systems should be carefully controlled to avoid non-specific binding and interference with normal cellular processes.
将来の方向性
There are several future directions for the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in scientific research. One area of interest is the development of new applications for the dye, such as its use in the detection of specific biomolecules or in the monitoring of cellular processes. Additionally, there is potential for the development of new derivatives of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline that offer improved properties, such as increased sensitivity or reduced toxicity. Finally, the use of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline in combination with other imaging techniques, such as electron microscopy or super-resolution microscopy, may offer new insights into the structure and function of biological systems.
合成法
The synthesis of 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline involves a series of chemical reactions that result in the formation of the final product. The starting materials include 4-bromo-2-methoxyaniline, p-dimethylaminostyrylboronate, and 6-methoxyquinoline. The reaction is catalyzed by palladium and involves multiple steps, including Suzuki coupling, bromination, and deprotection. The final product is obtained in high yield and purity.
科学的研究の応用
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has been widely used in scientific research due to its unique properties. It is a highly fluorescent dye that emits light in the visible range upon excitation. This makes it ideal for imaging biological tissues, as it can be easily detected using standard fluorescence microscopy techniques. 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has also been used to monitor protein-protein interactions, as it can be attached to specific proteins and used to detect changes in their conformation or binding partners. Additionally, 4-(p-(Dimethylamino)styryl)-6-methoxyquinoline has been used to detect enzymatic activity, as it can be cleaved by certain enzymes to produce a change in fluorescence.
特性
CAS番号 |
304-16-5 |
|---|---|
製品名 |
4-(p-(Dimethylamino)styryl)-6-methoxyquinoline |
分子式 |
C20H20N2O |
分子量 |
304.4 g/mol |
IUPAC名 |
4-[(E)-2-(6-methoxyquinolin-4-yl)ethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H20N2O/c1-22(2)17-8-5-15(6-9-17)4-7-16-12-13-21-20-11-10-18(23-3)14-19(16)20/h4-14H,1-3H3/b7-4+ |
InChIキー |
RXSOBQRGVGGANL-QPJJXVBHSA-N |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=C3C=C(C=CC3=NC=C2)OC |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)OC |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=C(C=CC3=NC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





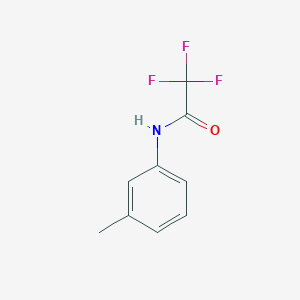
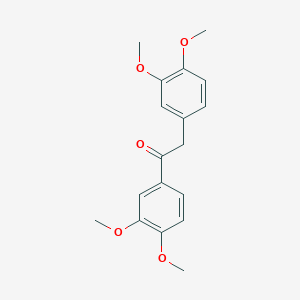

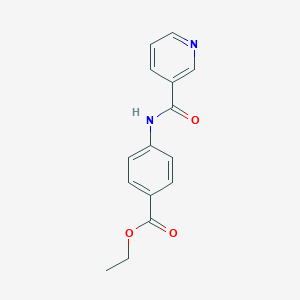


![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)

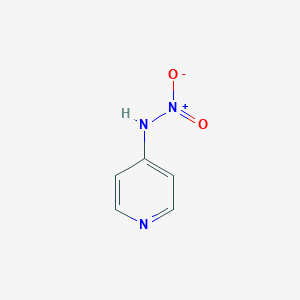

![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)
